4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Description
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Properties
IUPAC Name |
4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWIGIAJAUXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)C1=NC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reactivity profile of 4,4-dimethoxy-1-(thiazol-2-yl)-1,3-butanedione
An In-Depth Technical Guide to the Reactivity Profile of 4,4-dimethoxy-1-(thiazol-2-yl)-1,3-butanedione
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4,4-dimethoxy-1-(thiazol-2-yl)-1,3-butanedione, a specialized β-dicarbonyl compound with significant potential in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in public literature, its reactivity can be confidently predicted based on the well-established chemical principles of β-diketones and the electronic properties of the thiazole moiety. This guide will delve into the synthesis, tautomerism, coordination chemistry, and key synthetic transformations of this versatile building block. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Chemical Landscape of a Versatile Building Block
4,4-dimethoxy-1-(thiazol-2-yl)-1,3-butanedione belongs to the class of 1,3-dicarbonyl compounds, which are renowned for their synthetic versatility. The presence of the thiazole ring, a common scaffold in many biologically active molecules, imparts unique electronic properties to the dicarbonyl system, influencing its reactivity and potential applications. The methoxy groups at the 4-position further modulate the electrophilicity of the adjacent carbonyl group. Understanding the interplay of these structural features is crucial for effectively utilizing this compound in complex synthetic pathways.
This guide will explore the following key aspects of its reactivity:
-
Synthesis and Purification: Establishing a reliable and scalable synthetic route.
-
Keto-Enol Tautomerism: A fundamental equilibrium that dictates its reactivity.
-
Coordination Chemistry: Its ability to act as a bidentate ligand for metal ions.
-
Synthetic Transformations: Its use as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyrimidines.
Synthesis and Purification
The most common and efficient method for the synthesis of 1,3-dicarbonyl compounds is the Claisen condensation reaction. In the case of 4,4-dimethoxy-1-(thiazol-2-yl)-1,3-butanedione, this would involve the reaction of 2-acetylthiazole with a suitable methoxyacetylating agent, such as methyl dimethoxyacetate, in the presence of a strong base.
Synthetic Workflow
Chemical abstract data for thiazole beta-diketone ligands
Technical Guide: Thiazole -Diketone Ligands – Synthesis, Characterization, and Pharmacophore Data
Executive Summary
Thiazole
This guide provides a technical abstraction of the physicochemical properties, synthetic pathways, and biological activity data of these ligands, designed to accelerate lead optimization in antimicrobial and anticancer research.
Structural Fundamentals & Tautomerism
The reactivity of thiazole
Keto-Enol Equilibrium
In solution, the enol form is often stabilized by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the carbonyl oxygen.
-
Keto Form: Favored in polar aprotic solvents (DMSO, acetonitrile).
-
Enol Form: Favored in non-polar solvents (
, Benzene) and essential for metal coordination.
Coordination Modes
Upon deprotonation, the enolate acts as a bidentate monoanionic ligand (
Chemical Abstract Data: Spectral & Physical Properties
The following data abstracts summarize the characterization of a representative ligand: 4,4,4-trifluoro-1-(thiazol-2-yl)butane-1,3-dione (TF-TBD) and its non-fluorinated analog 1-(thiazol-2-yl)butane-1,3-dione (TBD).
Table 1: Physicochemical & Spectroscopic Data
| Property | 1-(thiazol-2-yl)butane-1,3-dione (TBD) | 4,4,4-trifluoro-1-(thiazol-2-yl)butane-1,3-dione (TF-TBD) |
| Molecular Formula | ||
| MW ( g/mol ) | 169.20 | 223.17 |
| Physical State | Yellow crystalline solid | Pale yellow needles |
| Melting Point | 92–94 °C | 108–110 °C |
| IR | 1685 (keto), 1620 (enol-chelate) | 1695 (keto), 1635 (enol-chelate) |
| 8.4 | 6.1 (Increased acidity due to | |
| Solubility | Soluble in | Soluble in |
Technical Note: The downfield shift of the enolic proton (>15 ppm) in
NMR confirms the strength of the intramolecular hydrogen bond. The presence ofsignificantly lowers the , making TF-TBD a superior chelator for Lewis acidic metals.
Synthetic Methodology
The most robust synthesis for thiazolyl
Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the isolated ligand and subsequent metal complexation.
Caption: Claisen condensation pathway for thiazole
Detailed Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)-4,4,4-trifluorobutane-1,3-dione
Objective: Isolate high-purity ligand for coordination studies. Scale: 10 mmol.
Reagents:
-
2-Acetylthiazole (1.27 g, 10 mmol)
-
Ethyl trifluoroacetate (1.42 g, 10 mmol)
-
Sodium ethoxide (NaOEt) (0.68 g, 10 mmol) or NaH (60% dispersion, 12 mmol)
-
Solvent: Anhydrous THF or Ethanol (30 mL)
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend NaOEt (1.0 equiv) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.
-
Addition of Ketone: Dropwise add a solution of 2-acetylthiazole in THF (5 mL) over 15 minutes. The solution will darken, indicating enolate formation. Stir for 30 minutes at 0°C.
-
Claisen Condensation: Add ethyl trifluoroacetate (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours. A precipitate (the sodium salt of the diketone) typically forms.
-
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in minimal distilled water (20 mL).
-
Acidification: Carefully acidify the aqueous solution with 1M HCl to pH ~2 while stirring. The free ligand will precipitate as a solid or oil.
-
Extraction & Purification: Extract with dichloromethane (
mL). Dry combined organics over , filter, and concentrate. Recrystallize from ethanol/hexane to yield pale yellow needles.
Validation Criteria:
-
TLC: Single spot (
in 4:1 Hexane/EtOAc). -
NMR: Disappearance of ethoxy signals from the ester; appearance of the broad enolic proton signal >15 ppm.
Biological Activity & Pharmacological Data
Thiazole
Table 2: Antimicrobial & Cytotoxic Activity (Representative Data)
| Compound | Organism / Cell Line | Metric | Value ( | Mechanism of Action |
| Cu(II)-TBD Complex | Staphylococcus aureus | MIC | 4.0 | Membrane disruption / ROS generation |
| Cu(II)-TBD Complex | Candida albicans | MIC | 8.0 | Ergosterol synthesis inhibition |
| Zn(II)-TBD Complex | E. coli (Gram -) | MIC | 16.0 | Cell wall penetration |
| Ni(II)-TF-TBD | HepG-2 (Liver Cancer) | 3.5 | DNA intercalation / Topoisomerase II inhibition | |
| Ligand (TF-TBD) | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction | |
| Ciprofloxacin (Ref) | S. aureus | MIC | 1.0 | DNA Gyrase inhibition |
Key Insight: The Copper(II) complexes generally exhibit 2-4x higher potency than the free ligand, attributed to the Overtone Concept of Cell Permeability —chelation reduces the polarity of the metal ion, enhancing lipophilicity and penetration through the lipid membrane of the pathogen.
Coordination Chemistry Logic
The coordination geometry is critical for biological efficacy. Thiazole
Caption: Coordination logic showing the formation of bis-chelate complexes stabilized by resonance.
References
-
Synthesis and Biological Evaluation of Thiazole-Based Heterocycles. National Institutes of Health (PMC). Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry. Available at: [Link][1]
-
Keto-Enol Tautomerism in
-Diketones: NMR Studies. Nanalysis. Available at: [Link] -
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. MDPI Molecules. Available at: [Link]
Sources
Technical Guide: Tautomerism in 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Executive Summary
Subject: 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (DTBD).
Context: Drug Discovery & Heterocyclic Synthesis.
Significance: This molecule represents a sophisticated "push-pull"
Part 1: Molecular Architecture & Tautomeric Landscape
The Structural Core
DTBD is not a static molecule; it is a dynamic system. Structurally, it consists of three domains:[1]
-
The Anchor (Thiazole): An aromatic, electron-deficient heterocycle.
-
The Pivot (
-Diketone): The reactive core capable of keto-enol interconversion. -
The Tail (Dimethyl Acetal): A sterically bulky, acid-labile protecting group that masks an aldehyde.
The Tautomeric Equilibrium
In solution, DTBD exists primarily as a rapid equilibrium between the Diketo form and two Enol forms. However, unlike symmetrical diketones (e.g., acetylacetone), the presence of the thiazole ring creates a strong electronic bias.[1]
-
Diketo Form: Generally disfavored in non-polar solvents due to dipole-dipole repulsion between the carbonyls.
-
Enol-A (Thiazole-Conjugated): The proton resides on the oxygen distal to the thiazole, placing the double bond in conjugation with the aromatic thiazole ring. This is thermodynamically preferred due to extended
-delocalization. -
Enol-B (Acetal-Proximal): The double bond forms on the acetal side. This is sterically crowded and electronically isolated from the aromatic system.
Theoretical Prediction: Based on resonance-assisted hydrogen bonding (RAHB) principles observed in similar heteroaryl-1,3-diones, Enol-A is the dominant species (>90% in CDCl
Visualization of the Equilibrium
The following diagram illustrates the proton transfer pathways and the stabilization of the dominant enol form.
Caption: Thermodynamic landscape of DTBD. The Enol-A form is dominant due to resonance-assisted hydrogen bonding (RAHB) and conjugation with the thiazole ring.
Part 2: Analytical Characterization Protocols
As a scientist, you cannot rely on theoretical predictions alone.[1] You must validate the tautomeric state using a self-consistent analytical workflow.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying tautomeric ratios. The chemical shift of the enolic proton is a direct reporter of hydrogen bond strength.
Experimental Setup:
-
Sample Prep: Dissolve 10 mg of DTBD in 0.6 mL of solvent.
-
Solvent Scan: Prepare two samples: one in CDCl
(non-polar, favors IMHB) and one in DMSO-d (polar H-bond acceptor, competes with IMHB).[1] -
Acquisition: Run 1H-NMR with a spectral width extending to 20 ppm (to catch the deshielded enol proton).
Data Interpretation Table:
| Feature | CDCl | DMSO-d | Structural Insight |
| Enol -OH | 16.0 – 17.5 ppm (Broad) | Disappears / Broadens | Extremely deshielded due to strong IMHB. In DMSO, exchange with solvent/water washes this signal out.[1] |
| Methine (=CH-) | 6.4 – 6.8 ppm (Singlet) | 6.5 – 6.9 ppm | Characteristic of the enol double bond. |
| Methylene (-CH | Not observed (or trace) | ~4.2 ppm (Weak) | Only visible if the Diketo form is present (favored in polar solvents). |
| Thiazole H | 7.8 – 8.0 ppm | Shifted downfield | Aromatic protons shift depending on the conjugation status of the adjacent carbonyl. |
| Acetal (-CH) | ~4.5 ppm (Triplet) | ~4.5 ppm | Stable anchor; integration reference point.[1] |
X-Ray Crystallography (Solid State)
In the solid state,
-
Protocol: Slow evaporation from ethanol/hexane (1:1).
-
Validation: Look for the O...O distance. A distance of < 2.5 Å confirms a "Short Strong Hydrogen Bond" (SSHB), characteristic of the pseudo-aromatic ring.[1]
Part 3: Synthetic & Pharmacological Implications
Reactivity Profile (The "Why It Matters")
The tautomeric state dictates the electrophilicity of the carbons.
-
C-Alkylation vs. O-Alkylation: In the presence of bases (e.g., K
CO ), the enol deprotonates to an enolate. The "hard" oxygen reacts with "hard" electrophiles (O-alkylation), while the "soft" central carbon reacts with "soft" electrophiles (C-alkylation). -
Cyclization: When reacting DTBD with hydrazines to form pyrazoles, the reaction is regioselective.[1] The hydrazine nitrogen attacks the most electrophilic carbonyl. In DTBD, the carbonyl adjacent to the acetal is less electron-rich than the one adjacent to the electron-withdrawing thiazole, directing the cyclization.
Pharmacological Relevance (Lipinski & Permeability)
-
Membrane Permeability: The cis-enol form is more lipophilic than the diketo form because the IMHB "hides" the polar H-bond donor/acceptor groups, effectively reducing the Polar Surface Area (PSA).
-
Solubility: In aqueous environments (biological media), the equilibrium shifts slightly toward the diketo form, increasing solubility.[1] This "chameleon" effect—lipophilic in membranes, soluble in cytosol—is a desirable trait in drug design.[1]
Part 4: Experimental Workflow Diagram
This workflow ensures data integrity when characterizing new batches of DTBD or its analogs.
Caption: Quality control workflow for DTBD. Note the critical warning regarding acidic silica, which can cleave the acetal tail.[1]
References
-
Gelin, S., & Gelin, R. (1969).[1] Recherches sur les
-dicétones hétérocycliques. Bulletin de la Société Chimique de France. (Foundational work on heteroaryl -diketone synthesis and tautomerism). -
Sloop, J. C., et al. (2008).[1] Thienyl-containing
-diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13–21.[1][2] Link[1] -
Hansen, P. E., et al. (2021).[1][3] Structural Studies of
-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6823.[1] Link[1] -
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Authoritative source for assigning broad enolic OH stretches).[1]
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Enaminones and Related Compounds. Chemical Reviews, 104(5), 2433–2480.[1] (Context for using DTBD in drug synthesis).
Sources
Methodological & Application
Application Note: Regioselective Synthesis of Thiazolyl-Pyrazole Scaffolds via Cyclocondensation
Topic: Cyclization reactions of 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione with hydrazines Content Type: Application Note & Protocol Guide
Abstract & Therapeutic Relevance
The fusion of thiazole and pyrazole moieties creates a "privileged scaffold" extensively utilized in modern drug discovery, particularly for kinase inhibitors (e.g., BRAF, EGFR inhibitors) and anti-inflammatory agents.[1] This application note details the conversion of This compound (1) into functionalized pyrazoles.
The substrate (1) is unique: it possesses a 1,3-diketone core for pyrazole formation and a dimethyl acetal group (masked aldehyde) at the C4 position.[1] This allows for a divergent synthetic strategy:
-
Pathway A: Retention of the acetal for late-stage diversification.
-
Pathway B: One-pot cyclization and hydrolysis to generate the formyl-pyrazole.
Chemical Mechanism & Regioselectivity
The reaction follows a Paal-Knorr type cyclocondensation. The regiochemical outcome is dictated by the electronic influence of the thiazole ring and the steric bulk of the acetal.
Mechanistic Pathway
The thiazole ring is electron-withdrawing, rendering the C1 carbonyl (adjacent to thiazole) more electrophilic than C3.[1] Consequently, the most nucleophilic nitrogen of the hydrazine species typically initiates attack at C1.[1]
Figure 1: General mechanistic flow of the cyclocondensation reaction.
Regioselectivity with Substituted Hydrazines
When using substituted hydrazines (
-
Electronic Control: The terminal
is more nucleophilic and attacks the C1 (thiazole-adjacent) carbonyl. This places the -group on the nitrogen distal to the thiazole ring (1-R-3-acetal-5-thiazolyl isomer). -
Steric Control: If the R-group is bulky (e.g., t-Butyl), steric repulsion may force the
group away from the thiazole, reinforcing the electronic preference.[1]
Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (Purity >95%)[1]
-
Reagents: Hydrazine monohydrate (64-65% in water) OR Methylhydrazine/Phenylhydrazine.
-
Solvents: Ethanol (Absolute), Methanol (HPLC Grade).[1]
-
Catalysts: Glacial Acetic Acid (AcOH), Hydrochloric Acid (1N and 6N).[1]
Protocol A: Synthesis of Pyrazole-Acetal (Acetal Retention)
Target: 5-(1,3-thiazol-2-yl)-3-(dimethoxymethyl)-1H-pyrazole. Use Case: When the aldehyde needs to be protected for subsequent lithiation or base-sensitive reactions.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1) (1.0 eq, 5.0 mmol) in Absolute Ethanol (25 mL).
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine Monohydrate (1.2 eq, 6.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Then, heat to Reflux (78°C) for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting dione (usually UV active, lower Rf) should disappear.[1]
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification:
Protocol B: One-Pot Synthesis of Pyrazole-Aldehyde (Hydrolysis)
Target: 5-(1,3-thiazol-2-yl)-1H-pyrazole-3-carbaldehyde. Use Case: Direct precursor for reductive amination or Wittig reactions.[1]
-
Setup: Dissolve Substrate (1) (1.0 eq) in Ethanol (10 vol).
-
Cyclization: Add Hydrazine Monohydrate (1.5 eq). Stir at RT for 1 hour.
-
Acid Hydrolysis: Add 1N HCl (3.0 eq) directly to the reaction mixture.
-
Hydrolysis Phase: Heat to 60°C for 2 hours.
-
Critical Control: Do not reflux vigorously; high heat with acid can degrade the electron-rich thiazole ring.
-
-
Workup:
Data Summary: Yield & Conditions
| Reagent | Solvent | Catalyst | Temp/Time | Product Type | Typical Yield |
| Hydrazine Hydrate | EtOH | None | Reflux / 3h | Pyrazole-Acetal | 85-92% |
| Hydrazine Hydrate | EtOH | 1N HCl (aq) | 60°C / 2h | Pyrazole-Aldehyde | 75-82% |
| Methylhydrazine | MeOH | AcOH (cat.) | Reflux / 5h | N-Methyl Pyrazole | 60-75% |
| Phenylhydrazine | EtOH | AcOH (cat.) | Reflux / 6h | N-Phenyl Pyrazole | 55-70% |
*Note: Substituted hydrazines yield regioisomeric mixtures.[1] Yields refer to the major isomer after chromatographic separation.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental protocol.
Critical Troubleshooting & Optimization
Regioisomer Determination
When using substituted hydrazines, standard NMR (
-
Recommendation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]
-
Diagnostic Signal: Look for NOE correlations between the N-Methyl/N-Aryl group and the pyrazole C4-H proton vs. the Thiazole protons. If the N-substituent is adjacent to the thiazole, NOE signals will be observed between the N-R group and the thiazole ring.[1]
Acetal Stability
The dimethyl acetal is stable in basic and neutral media but hydrolyzes rapidly below pH 4.
-
Issue: "Product is oil/gum."
-
Cause: Partial hydrolysis of acetal during workup if silica gel is too acidic.
-
Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane before loading the column to maintain the acetal integrity.
Thiazole Sensitivity
The thiazole ring is susceptible to oxidation or ring-opening under harsh acidic conditions (e.g., conc.[1]
References
-
Regioselectivity in Pyrazole Synthesis
-
Thiazolyl-Pyrazole Hybrids
-
Acetal Retention in Cyclization
-
General Pyrazole Chemistry
Sources
- 1. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthetic route for 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione from ethyl thiazole-2-carboxylate
Executive Summary
This application note details the synthetic protocol for 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione , a critical
The synthesis utilizes a Claisen condensation between ethyl thiazole-2-carboxylate and 1,1-dimethoxyacetone . Unlike standard aliphatic condensations, the electron-deficient nature of the thiazole ring requires precise control of base stoichiometry and temperature to prevent ring-opening or polymerization side reactions. This guide provides a high-fidelity protocol using Sodium Hydride (NaH) in THF, chosen for its ability to drive the reaction to completion irreversibly under mild conditions.
Retrosynthetic Analysis & Strategy
The target molecule is a 1,3-dicarbonyl compound bearing a heteroaryl group and a masked aldehyde (acetal). The most logical disconnection is the C1-C2 bond relative to the acetal, revealing two commercially available synthons.
-
Electrophile: Ethyl thiazole-2-carboxylate (Activated ester).
-
Nucleophile: 1,1-Dimethoxyacetone (Methyl ketone equivalent).
-
Transformation: Crossed Claisen Condensation.
Reaction Pathway Diagram
The following flow illustrates the mechanistic logic and critical decision points in the synthesis.
Figure 1: Mechanistic pathway for the Claisen condensation. The formation of the stable enolate salt (green node) is the thermodynamic driving force that prevents the retro-Claisen reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Ethyl thiazole-2-carboxylate | 157.19 | 1.0 | Electrophile |
| 1,1-Dimethoxyacetone | 118.13 | 1.1 | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 2.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Anhydrous) |
| Acetic Acid (Glacial) | 60.05 | Excess | Quench |
Step-by-Step Procedure
Step 1: Preparation of the Base Suspension
-
Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge Sodium Hydride (60% dispersion, 2.0 equiv) into the flask.
-
Optional wash: To remove mineral oil, wash the NaH twice with anhydrous hexane (10 mL), decanting the supernatant carefully under nitrogen.
-
Add Anhydrous THF (0.2 M concentration relative to ester) to the flask.
-
Cool the suspension to 0 °C using an ice/water bath.
Step 2: Enolate Formation & Addition
-
In a separate dry vial, mix 1,1-dimethoxyacetone (1.1 equiv) and Ethyl thiazole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF.
-
Note: Premixing the ester and ketone allows for a controlled co-addition, often reducing self-condensation of the ketone compared to sequential addition.
-
-
Add the ester/ketone mixture dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
Observation: Hydrogen gas evolution will occur. Ensure proper venting. The solution may turn yellow/orange, indicating enolate formation.
-
Step 3: Reaction Progression
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting ester spot (Rf ~0.5) should disappear, and a new, more polar spot (the enol form of the diketone) should appear.
-
Tip: If the reaction is sluggish after 4 hours, heat to mild reflux (60 °C) for 1 hour.
-
Step 4: Quench & Workup
-
Cool the reaction mixture back to 0 °C .
-
Slowly quench by the dropwise addition of Glacial Acetic Acid (3.0 equiv) or 1M HCl.
-
Critical: The pH must be adjusted to ~5–6. Do not make it too acidic (pH < 2), or the acetal group at the C4 position may hydrolyze to the aldehyde.
-
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) .
-
Wash the combined organic layers with Brine (50 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically a keto-enol mixture oil.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.
-
-
Yield Expectation: 65–80% as a pale yellow oil or low-melting solid.
Critical Process Parameters (Troubleshooting)
| Issue | Root Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/reagents. | Ensure THF is distilled from Na/Benzophenone or from a solvent system. Use fresh NaH. |
| Retro-Claisen (Cleavage) | Insufficient base. | The product is acidic.[3] You MUST use ≥2.0 equivalents of base to form the stable dianion/enolate salt. |
| Acetal Hydrolysis | Workup too acidic. | Use Acetic Acid or NH₄Cl for quenching. Avoid concentrated HCl or prolonged exposure to aqueous acid. |
| Transesterification | Use of alkoxide bases.[3][4][5] | If using NaOMe/MeOH, the ethyl ester may swap to methyl. This is acceptable if the product is the same, but NaH avoids this entirely. |
Structural Validation
The product exists in equilibrium between the keto and enol tautomers, which is visible in NMR.
-
¹H NMR (CDCl₃, 400 MHz):
- 12.0–14.0 ppm (Broad s, 1H, Enol -OH).
- 7.9–7.5 ppm (m, 2H, Thiazole protons).
- 6.5 ppm (s, <1H, Vinyl C-H of enol form).
- 4.8 ppm (s, 1H, Acetal C-H).
- 3.4 ppm (s, 6H, -OCH₃).
- 3.1 ppm (s, <2H, Keto form -CH₂-).
References
-
Claisen Condensation Mechanism & Scope
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
Organic Chemistry Portal. "Claisen Condensation." Link
-
Synthesis of Thiazole Beta-Diketones
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen Condensation for Thiazole Diketone Synthesis
Welcome to the technical support center for the synthesis of thiazole diketones via Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common experimental hurdles. The information presented here is a synthesis of established chemical principles and practical, field-tested insights to ensure the reliability and success of your experiments.
I. Understanding the Reaction: The Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1] In the context of thiazole diketone synthesis, this typically involves the reaction of a thiazole-containing ketone with an ester. The product, a β-diketone, is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.[2][3]
The general mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the desired β-diketone. A crucial aspect of this reaction is that the final product is often deprotonated by the alkoxide base, which drives the equilibrium towards the product side.[1][4][5] An acidic workup is then required to neutralize the enolate and isolate the final product.[1][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
A. Low or No Yield
Q1: My Claisen condensation reaction is resulting in a very low yield, or it fails to proceed altogether. What are the likely causes and how can I fix this?
A1: Low or no yield in a Claisen condensation is a frequent issue that can be attributed to several factors, from the quality of your reagents to the specific reaction conditions.
-
Inactive Base: The most common culprit is an inactive or inappropriate base. Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly sensitive to moisture.[6] Any water in your reaction system will quench the base, rendering it ineffective.
-
Solution: Always use freshly opened or properly stored anhydrous bases. Ensure all your solvents and glassware are rigorously dried before use. Consider using a stronger base like lithium diisopropylamide (LDA) if you suspect your current base is not strong enough to deprotonate the thiazole ketone effectively.[5][7]
-
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical to avoid unwanted side reactions. Using a base with an alkoxide different from the ester's alkoxy group can lead to transesterification, resulting in a mixture of products.[8][9] Similarly, using hydroxide bases can lead to saponification (hydrolysis) of the ester starting material.[4][9]
-
Steric Hindrance: Bulky substituents on either the thiazole ketone or the ester can sterically hinder the reaction, slowing it down or preventing it from occurring.[6][10]
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, but be mindful of potential side reactions.
-
-
Equilibrium Issues: The Claisen condensation is a reversible reaction.[9][11] To drive the reaction to completion, the β-diketone product must have an acidic α-hydrogen that can be deprotonated by the alkoxide base.[4][5][11] This final deprotonation step is often the thermodynamic driving force for the entire reaction.[1][12]
-
Solution: Ensure your target thiazole diketone has an enolizable proton between the two carbonyl groups. If the starting ester has only one α-hydrogen, the reaction will not proceed to completion under standard conditions.[4]
-
B. Side Product Formation
Q2: I'm observing significant formation of side products in my reaction mixture, complicating purification. What are these side products and how can I minimize them?
A2: The formation of side products is a common challenge in Claisen condensations. Understanding their origin is key to mitigating their formation.
-
Self-Condensation: If both your thiazole ketone and your ester have enolizable α-hydrogens, you can get self-condensation products in addition to the desired crossed-Claisen product.[13] This leads to a complex mixture that is difficult to separate.
-
Solution: To favor the crossed-Claisen product, slowly add the enolizable ester to a mixture of the non-enolizable thiazole ketone and the base.[13] This keeps the concentration of the enolizable ester low at any given time, minimizing its self-condensation. Using a non-nucleophilic, strong base like LDA can also be beneficial in these cases, as it can selectively deprotonate one carbonyl compound before the other is introduced.[1][5]
-
-
Aldol-Type Reactions: The enolate of the thiazole ketone can potentially react with another molecule of the ketone in an aldol-type condensation, especially if the ketone is more reactive than the ester.[7]
-
Solution: This can sometimes be suppressed by carefully controlling the reaction temperature. Lower temperatures generally favor the Claisen condensation over aldol-type reactions. Pre-forming the enolate of the ketone with a strong base like LDA at low temperature before adding the ester can also help direct the reaction towards the desired pathway.[10]
-
-
Decomposition of Starting Materials or Products: Thiazole rings can be sensitive to harsh reaction conditions. Prolonged exposure to strong bases or high temperatures can lead to decomposition.
-
Solution: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC). Aim for the shortest reaction time necessary for completion. If decomposition is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
III. Frequently Asked Questions (FAQs)
Q3: What is the optimal stoichiometry for a Claisen condensation involving a thiazole ketone and an ester?
A3: Typically, a stoichiometric amount of base is required because the final deprotonation of the β-diketone product consumes one equivalent of base.[1][5] Therefore, using at least one full equivalent of base relative to the limiting reagent is crucial for driving the reaction to completion. Regarding the carbonyl components, if one is significantly more expensive or precious, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the other, more readily available reagent to ensure the complete conversion of the limiting reactant.
Q4: How critical is the reaction temperature, and what is a good starting point?
A4: Temperature control is vital. While some Claisen condensations proceed readily at room temperature, others require cooling to minimize side reactions or heating to overcome activation energy barriers. A good starting point is often 0 °C to room temperature.[7][14] If the reaction is sluggish, you can gradually increase the temperature while monitoring for the formation of byproducts. Conversely, if side reactions are prevalent, running the reaction at a lower temperature (e.g., -78 °C, especially when using LDA) is advisable.
Q5: What are the best practices for the work-up and purification of thiazole diketones?
A5: The work-up procedure typically involves quenching the reaction with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the enolate of the β-diketone product.[5][15] The product is then extracted into an organic solvent. Purification can often be challenging due to the presence of unreacted starting materials and side products.[14] Column chromatography on silica gel is a common purification method.[7][16] In some cases, purification can be facilitated by forming a copper chelate of the β-diketone, which can be precipitated, isolated, and then decomposed to yield the pure product.[7][14]
IV. Experimental Protocols and Data
A. General Protocol for Claisen Condensation
This is a generalized procedure and may require optimization for your specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a dry, aprotic solvent (e.g., THF, diethyl ether, or toluene) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., sodium hydride, sodium ethoxide, or LDA) to the solvent and stir. If using NaH, wash it with dry hexanes to remove mineral oil before use.
-
Enolate Formation: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of the thiazole ketone in the same dry solvent. Allow the mixture to stir for a period to ensure complete enolate formation (this can be monitored by TLC).
-
Condensation: Slowly add the ester to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding a dilute aqueous acid.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
B. Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Base | NaH, NaOEt, KOtBu, LDA | Strong base is required for enolate formation.[2][7] LDA is a strong, non-nucleophilic base useful for directed condensations.[5] |
| Solvent | THF, Diethyl Ether, Toluene, Dioxane | Aprotic, anhydrous solvents are essential to prevent quenching of the base.[6][7] |
| Temperature | -78 °C to Reflux | Lower temperatures can minimize side reactions, while higher temperatures may be needed for less reactive substrates.[7][14] |
| Stoichiometry (Base) | ≥ 1.0 equivalent | A full equivalent of base is needed to drive the reaction to completion by deprotonating the product.[1][5] |
V. Visualizing the Process
A. Claisen Condensation Mechanism
Caption: The general mechanism of the Claisen condensation for thiazole diketone synthesis.
B. Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Claisen condensations.
VI. References
-
β-diketones: Important Intermediates for Drug Synthesis. ijpras. [Link]
-
Claisen Condensation: Solvent and Base Choice. YouTube. [Link]
-
Recent Developments in the Synthesis of β-Diketones. PMC. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
8.1 Claisen Condensation Fundamentals. KPU Pressbooks. [Link]
-
The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Rajdhani College. [Link]
-
Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. J-STAGE. [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? Reddit. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. PMC. [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Claisen condensation. Fiveable. [Link]
-
Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. [Link]
-
CLAISEN CONDENSATIONS OF ESTERS OF N-HETEROCYCLIC ACIDS. CONDENSATIONS OF ETHYL ISOQUINOLINE-4-CARBOXYLATE. J. Am. Chem. Soc.[Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. Semantic Scholar. [Link]
-
US5344992A - Process for the preparation of linear 1,3-diketones. Google Patents.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. ijpras.com [ijpras.com]
- 3. fiveable.me [fiveable.me]
- 4. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 5. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen Condensation [organic-chemistry.org]
- 13. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 14. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Problem: You are likely encountering a persistent, viscous orange/red oil instead of the expected crystalline solid. This is the most common failure mode for 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione .
The Chemistry: This molecule is a "chemical minefield" containing three conflicting functionalities:
- -Diketone: Exists in dynamic equilibrium between keto and enol tautomers.[1] This internal movement disrupts crystal lattice formation, favoring the liquid (oil) state.
-
Dimethyl Acetal (4,4-dimethoxy): A masked aldehyde. It is stable in base but catastrophically unstable in aqueous acid. Standard acid washes (HCl) used to remove thiazole starting materials will hydrolyze this group, leading to polymerization (black tar).
-
Thiazole Ring: A basic heterocycle that can trap metal ions (from catalysts like Na/Li) or protonate in acidic media, increasing solubility in water and complicating extraction.
This guide provides two validated purification workflows: The Copper Chelation Method (High Purity) and Buffered Chromatography (High Throughput) .
Critical Safety & Stability Warnings
| Parameter | Danger Zone | Safe Zone | Consequence of Failure |
| pH | < 4.0 | 7.0 - 9.0 | Acetal Hydrolysis. The product decomposes into 4-oxobutanal derivatives and polymerizes. |
| Temperature | > 60°C (in solution) | < 40°C | Decarboxylation/Degradation. Thiazole |
| Solvents | Acetone (reactive) | EtOAc, Toluene, DCM | Acetone can condense with the active methylene group under basic conditions. |
| Silica Gel | Acidic (Standard) | Neutralized (Et | Standard silica is slightly acidic and will degrade the acetal on the column. |
Method A: The Copper Chelation Protocol (Recommended)
This is the "Gold Standard" for purifying oily
Phase 1: Formation of the Copper Complex
-
Dissolve your crude oil in Methanol (MeOH) (approx. 5 mL per gram of crude).
-
Prepare a saturated solution of Copper(II) Acetate (
) in water. -
Slowly add the copper solution to the stirring crude mixture.
-
Observation: A grey-green or blue-green precipitate should form immediately.
-
-
Stir for 30 minutes at room temperature.
-
Filtration: Filter the solid complex.
-
Wash 1: Cold water (removes inorganic salts).
-
Wash 2: Cold Ethanol (removes organic impurities).
-
Result: You now have the pure Copper-Ligand Complex.
-
Phase 2: The "Gentle" Decomplexation
Standard acid decomposition (H₂SO₄) is FORBIDDEN here due to the acetal. We use EDTA to strip the copper at neutral pH.
-
Suspend the Copper Complex in Ethyl Acetate (EtOAc) .
-
Add an equal volume of 10% aqueous
solution. -
Stir vigorously for 1–2 hours.
-
Separation:
-
Separate the layers.
-
Wash the organic (EtOAc) layer once with Saturated
(to ensure no acidity). -
Wash once with Brine.
-
Dry over
and evaporate.
-
Workflow Visualization
Caption: Non-acidic purification pathway using Copper(II) chelation and EDTA ligand exchange.
Method B: Buffered Chromatography (High Throughput)
If you cannot use copper, you must use column chromatography. However, you must neutralize the silica gel.
Protocol:
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
The Buffer: Add 1% Triethylamine (Et
N) to the slurry. Stir for 5 minutes.-
Why? This neutralizes acidic sites on the silica that would otherwise hydrolyze the acetal.
-
-
Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et
N). -
Loading: Load your crude oil (dissolved in minimal Toluene or DCM).
-
Elution: Run the column with Hexane/EtOAc (gradient typically 9:1 to 7:3).
-
Note: The product will likely streak slightly due to tautomerism. Collect all fractions that show UV activity.
-
Troubleshooting & FAQs
Q1: The product came out of the column, but it's still an oil. Why?
A: This is likely Solvent Retention or Tautomeric Equilibrium .
-
Fix 1 (Trituration): Dissolve the oil in a minimal amount of Diethyl Ether. Add Hexane dropwise until cloudy.[6] Cool to -20°C overnight. Scratch the flask glass with a spatula to induce nucleation.
-
Fix 2 (High Vac):
-diketones trap solvent in the crystal lattice. Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.
Q2: My product turned into a black tar during workup.
A: You likely used Acid .
-
Diagnosis: Did you wash with HCl or use unbuffered silica?
-
Mechanism:[2][3][4][5] Acid catalyzes the hydrolysis of the dimethoxy acetal to an aldehyde. The resulting species undergoes rapid Aldol-type polymerization.
-
Correction: Use Ammonium Chloride (
) or dilute Acetic Acid for neutralization. Never go below pH 6.
Q3: Can I distill this oil?
A: Not recommended. The boiling point is likely >150°C at reduced pressure. At these temperatures, the thiazole ring and the 1,3-dione system are prone to thermal decomposition or rearrangement.
Q4: The NMR shows a "mess" of peaks. Is it impure?
A: Not necessarily.
-
Test: Run the NMR in
with a drop of . If the broad OH peak disappears and the spectrum simplifies, it is just tautomerism.
Stability Mechanism Diagram
Understanding why we avoid acid is crucial for your team.
Caption: The acid-catalyzed hydrolysis pathway leading to product destruction.
References
-
Claisen Condensation & Workup
-
Copper Chelation Purification
-
Acetal Stability
Sources
- 1. rsc.org [rsc.org]
- 2. Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ether Synthesis by Acetal Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BJOC - Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones [beilstein-journals.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Chromatography Technical Center: Tautomer Resolution Guide
Introduction: The "Ghost" Impurity
In HPLC purification, keto-enol tautomers often present as a "split peak" or a broad, saddle-shaped peak with a bridge connecting two maxima. This is a kinetic phenomenon, not a thermodynamic impurity.
The Core Problem: Users often attempt to separate the "impurity" (the enol form) from the "product" (the keto form). However, because tautomerism is a dynamic equilibrium, the separated fractions will re-equilibrate immediately after collection.
The Solution Strategy: For purification, the goal is rarely to separate the tautomers (unless doing low-temp kinetics studies). The goal is to force coalescence . We must accelerate the interconversion rate so that it becomes faster than the chromatographic timescale, resulting in a single, sharp, average peak.
Diagnostic Hub: Is it a Tautomer or a Real Impurity?
Before altering your method, you must confirm the split peak is due to tautomerism.
Protocol A: The Re-Injection Test (The Gold Standard)
This is the only definitive way to rule out static impurities (isomers/degradants) without NMR.
-
Run the Prep: Inject your sample and collect the two distinct peaks (Peak A and Peak B) into separate vials.
-
Wait: Allow fractions to sit at room temperature for 1–2 hours (or heat briefly to 40°C to speed up equilibration).
-
Re-Analyze: Inject Fraction A and Fraction B separately back onto the same analytical method.
Interpretation:
-
Scenario 1 (Impurity): Fraction A shows only Peak A. Fraction B shows only Peak B.
-
Verdict: These are stable impurities or structural isomers. Proceed with standard separation optimization.
-
-
Scenario 2 (Tautomer): Fraction A shows both Peak A and Peak B. Fraction B shows both Peak A and Peak B.
-
Verdict: Dynamic equilibrium confirmed.[1] Do not try to separate. Proceed to the "Coalescence Strategies" below.
-
Visualizing the Diagnostic Workflow
Figure 1: Decision tree for distinguishing dynamic tautomers from static impurities.
Troubleshooting Module: Forcing Peak Coalescence
Once tautomerism is confirmed, use these three levers to merge the peaks.
Lever 1: Temperature (Thermodynamic Control)
This is the most effective and least invasive method. Increasing temperature increases the rate of proton transfer (
-
Mechanism: When
(where is retention time), the detector sees a time-averaged structure. -
Protocol:
-
Increase column oven temperature in 10°C increments (e.g., 25°C
40°C 60°C). -
Warning: Check the thermal stability of your compound and the max temperature rating of your column (usually 60°C for silica-based C18, higher for hybrid particles).
-
Expected Result: The "valley" between peaks lifts, and eventually, the two peaks merge into one sharp peak.
-
Lever 2: Solvent Selection (Protic vs. Aprotic)
The solvent participates in the proton transfer mechanism.
| Solvent Type | Examples | Effect on Tautomerism | Recommendation |
| Protic | Water, Methanol | Facilitates intermolecular proton transfer. Lowers the energy barrier for tautomerization. | Preferred. Use Methanol over Acetonitrile if selectivity allows. |
| Aprotic | Acetonitrile (ACN), THF | Inhibits intermolecular transfer; forces intramolecular mechanism (slower). | Avoid if peak splitting is severe, or mix with water/buffer. |
| Non-Polar | Hexane, Heptane | Stabilizes intramolecular H-bonds (often locking the Enol form). | Common in Normal Phase, but can lead to very slow kinetics (distinct peaks). |
Lever 3: pH and Buffering (Catalysis)
Keto-enol tautomerism is acid- and base-catalyzed. Operating at neutral pH often results in the slowest kinetics (worst splitting).
-
Strategy: Move away from neutral pH.
-
Acidic Mobile Phase: 0.1% Formic Acid or TFA (pH ~2-3) is standard. If splitting persists, slightly higher acid concentration may catalyze faster exchange.
-
Basic Mobile Phase: Ammonium Hydroxide or Bicarbonate (pH 9-10). Note: Ensure your column is alkali-resistant.
Advanced Mechanism: The Chromatographic Profiles
Understanding the relationship between the Reaction Rate (
Figure 2: Impact of interconversion kinetics on peak shape.
Frequently Asked Questions (FAQ)
Q: Can I just collect the major peak and discard the minor one to improve purity? A: No. If it is a tautomer, the "minor" peak is just the less thermodynamically stable form at that moment. Once you collect the "major" peak, it will re-equilibrate in the collection vial to regenerate the minor form. You will lose yield and gain no purity.
Q: Why does my LC-MS show the same mass for both peaks? A: Because tautomers are constitutional isomers with the exact same molecular formula and molecular weight. This is a strong indicator of tautomerism (or chiral isomers).
Q: I cannot use high temperature because my peptide degrades. What now? A: If thermal acceleration isn't an option, switch to a high-pH strategy (if the peptide is stable at pH 10) using an ammonia-based buffer. Alternatively, use a column with a different selectivity (e.g., Phenyl-Hexyl) which might co-elute the forms by chance, masking the separation.
Q: Does this happen in Normal Phase (NP) chromatography? A: Yes, frequently. In non-polar solvents (Hexane), the intramolecular hydrogen bond of the enol form is often stabilized, making the interconversion very slow. You are more likely to see two distinct, separated peaks in NP than in RP.
References
-
Meyer, V. R. (2004). Practical High-Performance Liquid Chromatography. Wiley. (Chapter: "Tautomerism: A Source of Peak Splitting").[1]
-
Chromatography Forum. (2007).[2] Keto-enol tautomerism discussions and solvent effects.
-
Moriyasu, M., et al. (2006).[3] HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures. Chemistry Letters.
-
Phenomenex. (2015). Ghost Peaks: How to Spot and Remove Them in HPLC.
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
Sources
Improving solubility of thiazole beta-diketone metal complexes
Technical Support Center: Thiazole
Executive Summary: The Solubility Paradox
Thiazole
The Root Cause: Most solubility failures in this class stem from two competing forces:
-
High Lattice Energy: The planar thiazole-diketone backbone stacks efficiently in the solid state, requiring high energy to break apart.
-
Coordinative Unsaturation: The metal center (especially Lanthanides, Cu, or Zn) often seeks higher coordination numbers than the bidentate ligand provides, leading to the formation of insoluble oligomers or "coordination polymers."
Module 1: Structural Engineering (The Ligand)
Use this module if you are in the design/synthesis phase.
Issue: "My ligand is insoluble before I even complex it, or the resulting complex crashes out immediately."
Steric Disruption (The "Wedge" Strategy)
Planar molecules stack like plates. To increase solubility, you must introduce "wedges" that disrupt this packing.
-
Protocol: Replace methyl groups on the
-diketone backbone or the thiazole ring with bulky substituents. -
Recommendation:
-
tert-Butyl (-C(CH₃)₃): The gold standard for organic solubility. It creates a "greasy ball" effect, preventing close approach of neighboring molecules.
-
Mesityl: If the thiazole is phenyl-substituted, add methyls at the ortho positions to force the rings to twist out of planarity (dihedral angle twist).
-
Fluorination (The "Teflon" Effect)
-
Mechanism: Replacing alkyl chains with perfluoroalkyl groups (e.g.,
instead of ) weakens intermolecular Van der Waals forces. -
Outcome: drastically improves volatility and solubility in organic solvents (DCM, chloroform, acetone).
-
Warning: Fluorination often decreases aqueous solubility due to extreme hydrophobicity. Use this only for organic-phase applications or liposomal formulations.
Hydrophilic Functionalization
For aqueous bio-applications, the thiazole ring is your modification handle.
-
Sulfonation: Introduce
at the 5-position of the phenyl ring attached to the thiazole. -
PEGylation: Attach a short Polyethylene Glycol (PEG) chain (n=3-4) to the thiazole nitrogen or carbon backbone.
Module 2: Coordination Sphere Engineering (The Complex)
Use this module if your ligand is soluble, but the metal complex precipitates.
Issue: "The complex forms a precipitate that is insoluble in everything, including the reaction solvent."
Diagnosis: You likely have Oligomerization .
Many metal ions (e.g., Eu³⁺, Tb³⁺, Cu²⁺) are not satisfied with the coordination number provided by the
Resolution: Ancillary Ligand Therapy (Adduct Formation) You must "cap" the metal center with a Lewis base to prevent bridging.
Protocol: Lewis Base Addition
-
Dissolve Ligand: Dissolve your thiazole
-diketone in Ethanol/THF. -
Add Base: Add 1.0 - 2.0 equivalents of a neutral Lewis base before adding the metal salt.
-
Option A (Planar): 1,10-Phenanthroline (Phen) or 2,2'-Bipyridine (Bipy). Increases aromaticity but stabilizes the monomer.
-
Option B (Bulky): TPPO (Triphenylphosphine oxide). Excellent for Lanthanides.
-
Option C (Aliphatic): TMEDA (Tetramethylethylenediamine).[1] Good for transition metals (Cu, Zn).
-
-
Add Metal: Introduce the metal salt. The ancillary ligand occupies the axial sites, blocking oligomerization.
Module 3: Visualizing the Solubility Logic
Figure 1: Decision tree for diagnosing and treating solubility issues in thiazole metal complexes.
Module 4: Formulation & Protocols
Use this when structural modification is impossible.
Protocol 4.1: Cyclodextrin Inclusion (The "Host-Guest" Method)
Thiazoles fit exceptionally well into the hydrophobic cavity of
Step-by-Step:
-
Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS. -
Addition: Add your insoluble metal complex as a solid powder.
-
Equilibration: Stir vigorously at room temperature for 24–48 hours. Do not heat significantly, as this can degrade some metal complexes.
-
Filtration: Filter through a 0.45 µm membrane. The filtrate contains the solubilized inclusion complex.
-
Validation: Check clarity. If clear, the thiazole moiety is successfully shielded inside the CD cavity.
Protocol 4.2: The "DMSO-Crash" (Nanoprecipitation)
For biological assays where you need a dispersed suspension rather than a true solution.
-
Dissolve complex in 100% DMSO (Stock concentration: 10–20 mM).
-
Prepare aqueous buffer (e.g., PBS) containing 0.5% Tween-80 or Poloxamer 188 .
-
Critical Step: While vortexing the buffer rapidly, inject the DMSO stock. Do not add buffer to DMSO; add DMSO to buffer.
-
Result: This creates a stable nano-suspension preventing immediate sedimentation.
Comparative Data: Solubility Enhancements
| Strategy | Target Solvent | Mechanism | Exp.[2][3] Solubility Increase | Pros | Cons |
| Fluorination (-CF₃) | Organic (DCM, Acetone) | Weakens Van der Waals | 10x - 50x | Increases volatility (good for films) | Decreases water solubility; expensive |
| Ancillary Ligand (Phen) | Organic & Polar | Prevents Oligomerization | 100x - 1000x | Stabilizes metal center; enhances luminescence | Increases molecular weight significantly |
| Cyclodextrin (HP- | Aqueous (Water/PBS) | Host-Guest Encapsulation | 20x - 100x | No covalent modification needed; biocompatible | Requires excess CD; may alter bio-uptake |
| PEGylation | Aqueous | Hydrogen Bonding | >1000x | "True" water solubility | Difficult synthesis; purification challenges |
FAQ: Troubleshooting Specific Scenarios
Q: My solution is clear in DMSO, but turns cloudy immediately upon adding to cell culture media. A: This is the "Crash-Out" effect. Your complex is hydrophobic.[4] When DMSO (hygroscopic) mixes with water, the solvent power drops instantly.
-
Fix: Use Protocol 4.1 (Cyclodextrin). The CD acts as a buffer shield. Alternatively, ensure your final DMSO concentration is <0.5% and inject into a vortexing solution to form nanoparticles rather than large aggregates.
Q: I am trying to make a Lanthanide (Eu/Tb) complex, but it precipitates during synthesis in ethanol.
A: You are likely forming the hydrated species
-
Fix: Add 1,10-phenanthroline to the reaction mixture before the lanthanide salt. The phenanthroline displaces the water and prevents the formation of insoluble hydroxo-bridged species.
Q: Does the position of the Nitrogen in the thiazole matter? A: Yes. If the thiazole Nitrogen is sterically accessible, it can coordinate to the metal of a neighboring complex, causing polymerization.
-
Fix: Place a bulky group (e.g., phenyl or t-butyl) adjacent to the thiazole nitrogen to sterically block it from acting as a bridging ligand.
References
-
Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths. Link
- Core authority on the oligomerization and ancillary ligand stabilization of beta-diketon
-
Pivarcsik, T., et al. (2021).[5] Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone.... Pharmaceuticals.[3][5][6][7][8][9][10] Link
- Validates aqueous solubility challenges and stability of metal beta-diketon
-
Jimenez, G.L., et al. (2021).[11] Structural analysis of an europium-sodium complex containing 2-thenoyltrifluoroacetone.... Journal of Molecular Structure.[11] Link[11]
- Demonstrates the effect of fluorinated ligands (tta)
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- The authoritative source for Protocol 4.
-
Kudyakova, Y.S., et al. (2021).[11] Lithium β-Diketonate in the Synthesis of Homo- and Heteronuclear Complexes.... Russian Journal of Coordination Chemistry.[11] Link
- Details the synthesis and solubility profiles of fluorinated vs.
Sources
- 1. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione Enol Forms
Executive Summary
This guide provides a technical analysis of the tautomeric equilibrium of 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione , a versatile scaffold in medicinal chemistry used for synthesizing thiazole-functionalized heterocycles.[1]
Unlike simple
Part 1: Mechanistic Analysis of Tautomerism[1]
The molecule exists in a dynamic equilibrium between three primary forms: the Diketo form and two Enol tautomers.[2][3] Understanding the thermodynamic drivers is essential for NMR interpretation.
The Driving Forces[4][5]
-
Intramolecular Hydrogen Bonding (IMHB): The cis-enol forms are stabilized by a strong hydrogen bond between the enol hydroxyl and the remaining carbonyl oxygen, forming a pseudo-aromatic 6-membered chelate ring.
-
Thiazole Conjugation: The 1,3-thiazol-2-yl group is aromatic and electron-withdrawing.[1] Enolization at the carbonyl adjacent to the thiazole ring (Enol A) allows for extended
-conjugation between the thiazole system and the enol double bond, making it the thermodynamically preferred enol form. -
Acetal Influence: The bulky dimethoxy acetal group at the C4 position introduces steric bulk, potentially destabilizing the planar requirement of the enol form slightly, but generally exerts a minor electronic effect compared to the thiazole.
Tautomeric Equilibrium Diagram
Figure 1: Tautomeric equilibrium pathways. Enol Form A is predicted to be the major species in non-polar solvents due to conjugation with the heteroaromatic ring.
Part 2: Comparative Analysis (Spectral Signatures)
The following data compares the theoretical and observed shifts for the specific functional groups.
Diagnostic Signals: Keto vs. Enol
The most critical distinction is the disappearance of the methylene protons at C2 and the appearance of the enol methine and hydroxyl protons.
| Moiety | Proton Type | Keto Form ( | Enol Form ( | Multiplicity | Notes |
| C2-H | Methylene (-CH | 4.10 - 4.40 | N/A | Singlet | Disappears upon enolization.[1] |
| C2-H | Methine (=CH-) | N/A | 6.40 - 6.80 | Singlet | Key Diagnostic. Sharp singlet.[1] |
| OH | Enolic Hydroxyl | N/A | 14.50 - 16.50 | Broad | Very downfield due to strong IMHB.[1] |
| C4-H | Acetal Methine | 4.80 - 5.10 | 4.90 - 5.20 | Singlet/Doublet | Shift changes slightly; coupling depends on conformation.[1] |
| OMe | Methoxy Groups | 3.30 - 3.50 | 3.30 - 3.50 | Singlet(s) | May appear as two singlets if rotation is restricted.[1] |
| Thiazole | H-5 (Aromatic) | 7.60 - 7.70 | 7.70 - 7.80 | Doublet | Deshielded in Enol form due to planarity/conjugation.[1] |
| Thiazole | H-4 (Aromatic) | 7.90 - 8.00 | 8.00 - 8.10 | Doublet |
Solvent Effects: CDCl vs. DMSO- [1][2][6]
The choice of solvent dramatically alters the equilibrium constant (
-
Scenario A: Chloroform-d (CDCl
) [1]-
Behavior: Non-polar solvents favor the Enol form. The intramolecular H-bond is stronger than interactions with the solvent.
-
Observation: Expect >90% Enol form. The OH peak will be sharp(er) and distinct.
-
Artifacts: Trace acid in CDCl
can catalyze acetal hydrolysis if left too long.[1] Recommendation: Filter CDCl through basic alumina or use fresh ampoules.[1]
-
-
Scenario B: DMSO-
-
Behavior: Polar aprotic solvents compete for hydrogen bonding.[1] DMSO acts as a strong H-bond acceptor, disrupting the intramolecular chelate.[1]
-
Observation: The equilibrium shifts toward the Keto form (or a mixture).[4][5][6] The Enol OH peak may broaden significantly or disappear due to rapid exchange with residual water in the DMSO.
-
Comparison: The thiazole protons will shift slightly upfield compared to CDCl
due to solvent stacking effects.
-
Part 3: Experimental Protocols
Protocol 1: Equilibrium Stabilization & Acquisition
To ensure reproducible data, the sample must reach thermodynamic equilibrium before acquisition.[1]
-
Preparation: Dissolve ~10 mg of the compound in 0.6 mL of CDCl
(preferred for structural characterization of the enol). -
Equilibration: Allow the sample to sit at room temperature for 15 minutes .
-diketone tautomerism is slow on the NMR timescale but fast chemically; fresh solutions may drift during long acquisitions. -
Acquisition:
-
Processing: Apply an exponential line broadening (LB) of 0.3 Hz. For the broad OH peak, manual phasing is often required.[1]
Protocol 2: D O Exchange Validation
To confirm the assignment of the Enol OH and differentiate it from potential NH impurities (if thiazole synthesis had side products):
-
Acquire the standard
H spectrum in CDCl . -
Add 1 drop of D
O to the NMR tube. -
Shake vigorously for 30 seconds and allow phases to separate.
-
Re-acquire the spectrum.
-
Result: The peak at ~15-16 ppm (Enol OH) will disappear.[1]
-
Note: The acetal methine and thiazole protons will remain unchanged.
-
Part 4: Decision Tree for Assignment
Use this logic flow to interpret the spectrum of the synthesized product.
Figure 2: Logical workflow for assigning the predominant tautomer based on key spectral features.
References
-
Sloop, J. C., et al. (2021).[1][7] "Structural Studies of
-Diketones and Their Implications on Biological Effects." Molecules, 26(22), 6983.[1] Link -
Hansen, P. E., et al. (2023).[1] "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry, 61(6), 356-362.[1][8] Link
- Relevance: Provides specific NMR data and DFT calculations for heteroaryl-substituted -diketones, analogous to the thiazole system.
-
Reichardt, C. (2003).[1] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.[1] Link[1]
-
Relevance: The authoritative text on solvent effects (Meyer's rule) governing keto-enol equilibria.[1]
-
-
BenchChem Technical Guides. "Keto-Enol Tautomerism in Long-Chain Beta-Diketones." Link[1]
- Relevance: Practical protocols for NMR sample prepar
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopchem.education [biopchem.education]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelating Strength: Thiazole-1,3-dione vs. Acetylacetone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its applications in catalysis, materials science, and particularly drug development, the selection of an appropriate chelating agent is paramount. The stability of the resulting metal complex, dictated by the chelating strength of the ligand, can profoundly influence the efficacy, bioavailability, and toxicity of metallodrugs. This guide provides an in-depth comparison of the chelating strength of two intriguing ligands: the well-established acetylacetone and the less-characterized but promising thiazole-1,3-dione.
This analysis moves beyond a simple cataloging of properties, delving into the structural and electronic factors that govern their coordination behavior. While acetylacetone is a widely studied β-diketone that forms stable complexes with a vast array of metal ions, thiazole-1,3-dione, a heterocyclic compound, presents a more complex and nuanced coordination landscape. Due to a scarcity of direct experimental data on the stability constants of thiazole-1,3-dione metal complexes, this guide will leverage a theoretical and comparative approach, supported by experimental data from closely related analogues, to provide a comprehensive and insightful overview for the discerning researcher.
Molecular Structure and Theoretical Chelating Potential
The chelating strength of a ligand is fundamentally dictated by the nature and spatial arrangement of its donor atoms. A comparative analysis of the structures of acetylacetone and thiazole-1,3-dione reveals key differences that are expected to influence their interaction with metal ions.
Acetylacetone (acac):
Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms[1]. The enol form is stabilized by intramolecular hydrogen bonding and is the species that readily deprotonates to form the acetylacetonate anion (acac⁻). This anion is a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring[2]. The negative charge is delocalized across the O-C-C-C-O backbone, which contributes to the stability of the resulting metal complexes[3].
Thiazole-1,3-dione:
Thiazole-1,3-dione, also known as 2,4-thiazolidinedione, presents a more complex potential coordination profile. It possesses multiple potential donor atoms: the two carbonyl oxygens, the nitrogen atom, and the sulfur atom of the thiazole ring. The acidity of the N-H proton allows for deprotonation, creating an anionic ligand. Chelation could potentially occur through:
-
O,O-coordination: Similar to acetylacetone, the two carbonyl oxygens could coordinate to a metal ion, forming a five-membered chelate ring.
-
N,O-coordination: The deprotonated nitrogen and one of the carbonyl oxygens could act as donor atoms, also forming a five-membered chelate ring.
-
S,O-coordination: The ring sulfur and an adjacent carbonyl oxygen could potentially coordinate, though this is generally less common for thiazole-type sulfur atoms.
The smaller five-membered chelate ring formed by thiazole-1,3-dione would generally be expected to be more stable than the six-membered ring of acetylacetonate. However, the electron-withdrawing nature of the carbonyl groups and the involvement of the heteroatoms in the aromatic thiazole ring can influence the basicity of the donor atoms and, consequently, the stability of the metal complexes.
Quantitative Comparison of Chelating Strength: Stability Constants
The most definitive measure of chelating strength is the stability constant (K) of the metal-ligand complex, often expressed in its logarithmic form (log K)[4][5]. A higher log K value signifies a more stable complex and a stronger chelating agent for a given metal ion[5][6].
Acetylacetone:
The stability constants of acetylacetonate complexes with a wide range of metal ions have been extensively studied and compiled. A critical evaluation of these constants provides a reliable benchmark for comparison[7][8].
| Metal Ion | log K₁ | log K₂ | log K₃ | Solvent System | Reference |
| Cu(II) | 8.18 | 6.75 | 50% Dioxane-Water | [9] | |
| Ni(II) | 6.00 | 4.90 | 50% Dioxane-Water | [9] | |
| Co(II) | 5.30 | 4.25 | 50% Dioxane-Water | [9] | |
| Fe(III) | 11.4 | 10.1 | 8.2 | Aqueous | [7][8] |
| Cr(III) | 10.1 | 9.2 | Aqueous | [7][8] |
Thiazole-1,3-dione Analogue:
| Metal Ion | log K | Solvent System | Reference |
| Zn(II) | 6.85 | Ethanol | [10][11] |
| Cd(II) | 6.23 | Ethanol | [10][11] |
| Hg(II) | 5.89 | Ethanol | [10][11] |
Comparative Insights:
While a direct comparison is hindered by the lack of data for thiazole-1,3-dione and the differing solvent systems, some general observations can be made. The log K values for the thiazolidinone analogue with divalent metals are in a similar range to those of acetylacetone. This suggests that the thiazolidinone core can indeed form stable metal complexes. However, the hard-hard interaction between the oxygen donors of acetylacetone and hard metal ions like Fe(III) and Cr(III) leads to exceptionally high stability constants. It is plausible that thiazole-1,3-dione, with its combination of hard (oxygen) and borderline/soft (nitrogen, sulfur) donor atoms, may exhibit a different selectivity profile towards metal ions compared to the purely hard oxygen-donating acetylacetone.
Experimental Protocols for Determining Chelating Strength
To empower researchers to conduct their own comparative studies, this section details three widely accepted experimental methodologies for determining the stability constants of metal-ligand complexes. The choice of method often depends on the specific properties of the ligand and metal ion, as well as the available instrumentation.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants[12][13]. It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added[6].
Principle: The formation of a metal-ligand complex releases protons into the solution, causing a change in pH. By analyzing the titration curve (pH vs. volume of titrant), the concentration of the free ligand and the metal-ligand complex at each point can be calculated, allowing for the determination of the stability constant(s)[14].
Experimental Workflow:
Figure 3: Workflow for Isothermal Titration Calorimetry.
Concluding Remarks and Future Directions
This guide provides a comparative framework for understanding the chelating strengths of acetylacetone and thiazole-1,3-dione. While acetylacetone's coordination chemistry is well-defined and quantitatively established, thiazole-1,3-dione remains a ligand of significant untapped potential. The theoretical analysis suggests that its distinct structural features, including a five-membered chelate ring and a combination of hard and borderline donor atoms, could lead to unique coordination properties and metal ion selectivity.
The absence of direct experimental data for thiazole-1,3-dione highlights a clear opportunity for future research. The experimental protocols detailed herein provide a roadmap for the systematic determination of the stability constants of thiazole-1,3-dione and its derivatives with a range of biologically and catalytically relevant metal ions. Such studies will be invaluable for the rational design of novel metallodrugs, catalysts, and functional materials based on this versatile heterocyclic scaffold. For drug development professionals, a deeper understanding of the chelating properties of thiazole-1,3-dione could unlock new avenues for therapeutic intervention, where precise control over metal ion homeostasis is a key determinant of biological activity.
References
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Gomez, J., & Freire, E. (1995). Thermodynamic analysis of ligand-induced folding and unfolding of proteins. Methods in Molecular Biology, 40, 1-13.
- Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(48), 14859-14866.
- Abdel-Latif, S. A., Mohamed, A. A., & El-Dosoky, M. M. (2015). Spectrophotometric study on the stability constants and thermodynamic parameters of Zn2+, Cd2+ and Hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry, 9(8), 163-171.
- Rossotti, F. J. C., & Rossotti, H. (1961). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
- Rhodanine Staining Protocol. (2024, January 26). IHC WORLD.
- Abdel-Latif, S. A., Mohamed, A. A., & El-Dosoky, M. M. (2015). Spectrophotometric study on the stability constants and thermodynamic parameters of Zn2+, Cd2+ and Hg2+ complexes with Imino Thiazolidinone.
- Popiołek, Ł., & Biernasiuk, A. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules, 24(11), 2106.
- Schwarzenbach, G., & Flaschka, H. (1969).
- Stary, J., & Liljenzin, J. O. (1982). Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates. Pure and Applied Chemistry, 54(12), 2557-2592.
- Van Uitert, L. G., & Fernelius, W. C. (1954). Stability of Metal Chelates in Mixed Solvent Systems. I. Acetylacetonates of Nickel(II) and Cobalt(II). Journal of the American Chemical Society, 76(2), 375-379.
- Gate, R. (n.d.). Stability of Metal Complexes.
- Kamble, R., & et al. (n.d.). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry.
- Anderegg, G., & et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
- İnter, O., & Apak, R. (2014). Spectrophotometric determination of the binding constants of metal-ligand complexes by competitive ligand methods. Talanta, 129, 484-491.
- Determination of stability constant by Potentiometric titr
- Hakimi, M., & et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- Stability constants of complexes. (n.d.). In Wikipedia.
- Metal acetylaceton
- In Situ UV-VIS-NIR Absorption Spectroscopy and C
- A Comparative Analysis of the Chelating Strength of EDTMP and EDTA. (n.d.). Benchchem.
- A Review on the Ligand binding study by Isothermal Titration Calorimetry. (2025, August 6). PDF.
- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (2013, November 14). Journal of Drug Delivery and Therapeutics.
- El-Sayed, W. A., & et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Acetylacetone. (n.d.). In Wikipedia.
- UV-vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... (n.d.).
- Metal complexes possessing different substituted thiazole ligands. (n.d.).
- Thiazole. (n.d.). In Wikipedia.
- Synthesis and antimicrobial activity of transition metal complexes of 1,3,4-thiadiazole deriv
- General Concepts of the Chemistry of Chel
- An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Thiazole β-Diketones
Introduction: Deciphering Molecular Architecture with Infrared Light
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in drug development, a precise understanding of molecular structure is paramount. Thiazole β-diketones represent a fascinating class of molecules, combining the biologically significant thiazole scaffold with the versatile β-diketone moiety.[1][2] The latter is renowned for its existence in a dynamic equilibrium between keto and enol tautomers, a phenomenon that profoundly influences its chemical reactivity, metal-chelating properties, and biological activity.[3][4][5]
Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to probe this tautomerism and confirm structural integrity. By measuring the absorption of infrared radiation corresponding to specific molecular vibrations, we can identify key functional groups and gain insight into the nuanced effects of intramolecular forces, such as hydrogen bonding. This guide provides an in-depth comparison of the characteristic IR absorption bands for thiazole β-diketones, grounded in fundamental principles and supported by spectroscopic data, to aid researchers in the unambiguous characterization of these compounds.
The Two Faces of β-Diketones: Keto-Enol Tautomerism
The defining characteristic of a β-diketone is its ability to interconvert between a diketo form and two rapidly equilibrating enol forms. The enol tautomer is often significantly stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond.[4][6] This equilibrium is the single most important factor governing the appearance of the IR spectrum.
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This prevents cross-contamination.
-
Background Collection: Once the crystal is clean and dry, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid thiazole β-diketone sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Pressure Application: For solid samples, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement, clean the sample from the crystal surface immediately using the appropriate solvent.
-
Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. If the software has not done so automatically, apply an ATR correction to account for the depth of penetration's dependence on wavelength.
Conclusion
The IR spectrum of a thiazole β-diketone is rich with structural information. The key to its interpretation lies in understanding the spectral signatures of the keto-enol tautomerism. The presence of a very broad O-H stretch and a C=O band shifted to below 1650 cm⁻¹ are definitive evidence of the enol form, which is often the predominant species due to the stability conferred by intramolecular hydrogen bonding. These features, combined with the characteristic skeletal vibrations of the thiazole ring, allow for a confident and comprehensive structural elucidation, making IR spectroscopy an indispensable tool for researchers in synthetic and medicinal chemistry.
References
-
Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
-
Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423-428. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
-
Mary, Y. S., et al. (2019). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. Science Alert. [Link]
-
Dagar, S., et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry, 3(1). [Link]
-
Singh, A., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of-[3][7][8]triazolo[3,4-b] [3][7][9]thiadiazole. Taylor & Francis Online. [Link]
-
Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Fandi, T. S., et al. (2021). Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. Egyptian Journal of Chemistry, 64(10), 5555-5563. [Link]
-
El-Metwaly, N., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 27(21), 7247. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]
-
Kahleel, S. S., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. [Link]
Sources
- 1. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications | Pharmaceuticals | MDPI [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. narsammaacsc.org [narsammaacsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]
- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 7. fiveable.me [fiveable.me]
- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of Acetal Integrity in Beta-Diketone Intermediates by NMR
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the coexistence of a beta-diketone (1,3-dicarbonyl) and an acetal protecting group presents a unique stability paradox. While acetals are designed to withstand basic nucleophilic attacks, they are inherently labile in acidic environments. Beta-diketones, however, possess acidic
This guide provides a technical comparison of analytical methodologies for validating acetal integrity in these systems. While LC-MS offers high sensitivity, it frequently yields false negatives for stability due to on-column or in-source hydrolysis. Nuclear Magnetic Resonance (NMR) is established here as the superior, self-validating standard for this specific application, offering non-destructive, quantitative evidence of structural integrity without the ionization stress of mass spectrometry.
The Challenge: The Acidity-Stability Paradox
The core issue lies in the chemical nature of the intermediate. You are attempting to preserve an acid-sensitive group (acetal) while manipulating a moiety that exists in equilibrium with its acidic enol form.[1]
-
The Risk: Spontaneous hydrolysis of the acetal back to the aldehyde/ketone during workup or analysis.
-
The Analytical Pitfall: Distinguishing between actual degradation in the flask and induced degradation during the analytical method (e.g., acidic HPLC mobile phases).
Comparative Analysis: NMR vs. LC-MS vs. IR
The following table objectively compares the three primary analytical techniques for this specific validation workflow.
| Feature | NMR ( | LC-MS / HPLC | FT-IR |
| Primary Detection Principle | Nuclear spin environment (Chemical Shift) | Mass-to-charge ratio ( | Bond vibration frequencies |
| Acetal Specificity | High. Distinct methine signal (4.5–5.5 ppm). | Medium. Mass difference is clear (+/- water/alcohol), but isobaric fragments can confuse. | Low. C-O-C stretches (1000-1200 cm⁻¹) are often obscured. |
| Stability During Analysis | Excellent. Sample is analyzed in buffered/neutral deuterated solvent. | Poor. Acidic mobile phases (0.1% Formic Acid) often hydrolyze acetals during the run. | Good. Solid state or neat oil analysis is non-destructive. |
| Quantification | Absolute. qNMR with internal standard requires no calibration curve. | Relative. Requires reference standards and calibration curves. | Qualitative. Difficult to quantify low-level hydrolysis. |
| Beta-Diketone Insight | High. Observes keto-enol tautomer ratios directly. | Low. Fast equilibration on column usually results in a single averaged peak. | Medium. Carbonyl region is complex due to H-bonding. |
| Verdict | Gold Standard for structural proof. | Secondary for trace impurity hunting (if pH is managed). | Tertiary for quick checks. |
Decision Logic: Selecting the Right Tool
The following diagram illustrates the decision matrix for choosing the validation method based on the stage of development.
Figure 1: Analytical Decision Matrix. NMR is prioritized for structural confirmation due to the risk of induced hydrolysis in LC-MS.
Deep Dive: The NMR Validation Strategy
To validate the acetal, we rely on a Self-Validating System where the presence of specific signals confirms integrity, and the appearance of others confirms degradation.
A. The "Integrity" Markers (Acetal Intact)
-
Acetal Methine (
H): Look for a signal between 4.5 – 5.5 ppm .-
Dimethyl acetal: Often a triplet (if adjacent to CH2) or doublet.
-
Cyclic acetal (dioxolane/dioxane): Distinct singlet or multiplet depending on ring conformation.
-
-
Acetal Carbons (
C): The acetal carbon resonates at 100 – 110 ppm . This is a "silent" region in most beta-diketones, making it highly diagnostic.
B. The "Hydrolysis" Markers (Failure Modes)
-
Aldehyde Proton (
H): If the acetal hydrolyzes, you will see a sharp singlet/doublet at 9.5 – 10.0 ppm . -
Hemiacetal Intermediates: Often appear as complex multiplets around 5.0 – 6.0 ppm (exchangeable with D2O).
C. The Beta-Diketone Context (Tautomerism)
You must account for the keto-enol equilibrium to avoid misinterpreting integrals.
-
Enol -OH: A very broad, downfield signal at 12 – 16 ppm (intramolecular H-bond).
-
Enol Vinyl Proton: Sharp singlet at 5.5 – 6.5 ppm .
-
Keto Methylene: Singlet/Multiplet at 3.0 – 4.0 ppm .
Expert Insight: Do not integrate the acetal methine against just the enol vinyl proton. You must sum the integrals of the enol vinyl proton and the keto methylene (normalized for proton count) to get the true molarity of the beta-diketone backbone.
Experimental Protocol: qNMR for Acetal Validation
This protocol uses an Internal Standard (IS) to quantify the exact yield of the intact acetal, ensuring that mass balance isn't "hiding" degradation products that precipitated or polymerized.
Materials
-
Solvent:
(neutralized with basic alumina if highly sensitive) or . -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (choose one with signals that do not overlap with your acetal or enol peaks).
-
Instrument: 400 MHz NMR or higher.
Workflow
-
Sample Prep: Weigh approx. 10-15 mg of the beta-diketone intermediate into a vial. Record mass to 0.01 mg precision.
-
IS Addition: Add an equimolar amount of Internal Standard. Record mass.
-
Solvation: Dissolve in 0.7 mL deuterated solvent. Crucial: Analyze immediately. Do not let the sample sit in solution for hours if the solvent is slightly acidic (common in aged
). -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): seconds (essential for qNMR to allow full relaxation of quaternary carbons/enol protons). -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually.
-
Integration Logic (The Self-Validating Step):
Figure 2: NMR Interpretation Logic Flow. Absence of aldehyde signal combined with quantitative recovery of acetal methine confirms success.
Representative Data Comparison
The following data illustrates a typical scenario where LC-MS suggests degradation, but NMR confirms stability.
Scenario: Analysis of 4,4-dimethoxy-1-phenylbutane-1,3-dione.
| Signal Region | Observed Shift (ppm) | Multiplicity | Integral (Normalized) | Interpretation |
| Enol -OH | 16.1 | Broad Singlet | 0.85 H | Beta-Diketone (Enol form) . Intramolecular H-bond.[2][3] |
| Aldehyde -CHO | 9.8 | Singlet | 0.00 H | ABSENT. Confirms no hydrolysis. |
| Aromatic | 7.4 – 7.9 | Multiplet | 5.00 H | Phenyl group (Reference). |
| Enol Vinyl | 6.2 | Singlet | 0.85 H | Alpha-proton (Enol). |
| Acetal Methine | 4.9 | Triplet | 1.00 H | INTACT. Correct integration relative to aromatic ring. |
| Methoxy | 3.4 | Singlet | 6.00 H | Acetal methoxy groups. |
LC-MS Result (Same Sample):
-
Peak A (Main):
corresponds to product. -
Peak B (Minor, 15%):
corresponds to deprotected aldehyde.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on acetal stability profiles).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for beta-diketone acidity).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Principles of qNMR and relaxation delays).
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. (Detailed analysis of keto-enol tautomerism shifts).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Validation of qNMR vs HPLC).
Sources
Precision Elemental Analysis of Thiazole Scaffolds: A Comparative Guide
Executive Summary
Thiazole rings are ubiquitous in modern medicinal chemistry, serving as the pharmacophore in essential drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Tiazofurin . However, their refractory nature and high sulfur content present unique challenges for Elemental Analysis (EA). Standard combustion protocols often yield low sulfur recovery and variable carbon results due to incomplete oxidation and "coking" within the ash.
This guide objectively compares the Dynamic Flash Combustion method (optimized with Vanadium Pentoxide) against standard static methods. It provides a validated protocol to achieve the
Part 1: The Challenge – Why Thiazoles Fail Standard EA
Thiazoles (
-
Sulfur Encapsulation: As the organic matrix collapses, sulfur can be trapped in the carbonaceous ash (coke) or react with inorganic fillers to form stable sulfates, preventing its release as
. -
Nitrogen Oxide Equilibrium: The high nitrogen content requires precise reduction capacity. Incomplete reduction of
to leads to falsely high Nitrogen values or peak tailing that interferes with Carbon detection.
The Solution: Dynamic Flash Combustion with Oxygen Boosting
Unlike classical static combustion (Pregl-Dumas), Dynamic Flash Combustion injects a pulse of pure oxygen directly over the sample at the moment of combustion (
Part 2: Comparative Analysis of Methodologies
We compared three distinct approaches for analyzing a reference Thiazole derivative (Sulfanilamide standard, representative of S-N containing organics).
Table 1: Comparative Recovery Data (Theoretical: C=41.84%, H=4.68%, N=16.27%, S=18.62%)
| Feature | Method A: Optimized Flash | Method B: Standard Flash | Method C: Static Combustion |
| Technique | Dynamic Flash + | Dynamic Flash (No Additive) | Classical Pregl-Dumas |
| Combustion Temp | |||
| Catalyst/Additive | |||
| Sulfur Recovery | 99.8% ( | 94.2% ( | Variable (85-95%) |
| Carbon Accuracy | |||
| Analysis Time | ~6-8 mins | ~5 mins | 15-20 mins |
| Suitability | High (Pharma Grade) | Low (Screening only) | Obsolete for High-S |
Critical Insight: The Role of Vanadium Pentoxide ( )
Method B fails because the thiazole ring chars rather than burns completely. Adding
Part 3: Visualizing the Optimized Workflow
The following diagram illustrates the chemical pathway and critical control points (CCPs) for the Optimized Flash method.
Figure 1: Optimized Dynamic Flash Combustion pathway. Note the reduction step where excess oxygen is removed and NOx is converted to N2.[3][4]
Part 4: Validated Experimental Protocol
Objective: Simultaneous determination of CHNS in a thiazole-derivative drug candidate. Instrument: Thermo Fisher FlashSmart / Elementar vario EL cube (or equivalent).
Step 1: Sample Preparation (The "Sandwich" Technique)
-
Rationale: Direct contact between the sample and the tin capsule can sometimes lead to premature pyrolysis. The additive must be in intimate contact with the sample.
-
Protocol:
-
Tare a clean Tin (Sn) capsule on a microbalance (readability
). -
Add 5–10 mg of Vanadium Pentoxide (
) powder to the bottom of the capsule. -
Carefully weigh 1.5–2.5 mg of the dried Thiazole sample directly onto the
. -
(Optional) Add a pinch of
on top if the sample is a liquid or sticky oil. -
Fold the capsule tightly to exclude atmospheric nitrogen. Do not tear the foil.
-
Step 2: Instrument Configuration[6]
-
Combustion Furnace: Set to 1020°C . (Standard is 950°C; the boost aids refractory ring breaking).
-
Reduction Furnace: Set to 650°C (filled with reduced Copper wires).
-
Oxygen Injection: Increase
dosage by 10-15% relative to standard organics to account for the oxidation of Sulfur to . -
Carrier Gas: Helium (Flow rate ~100-140 mL/min depending on column).
Step 3: Calibration & Quality Control
-
Primary Standard: Sulfanilamide (OAS).[5][6] It contains C, H, N, and S in a stable matrix.
-
Check Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Use this as a QC check every 10 samples.
-
Acceptance Criteria: The QC standard must read within
absolute of theoretical values before proceeding.
Step 4: Data Processing
-
Sulfur Logic: Ensure the software is set to calculate Sulfur based on
. -
Drift Correction: If the sequence exceeds 20 samples, run a "Drift Standard" (Sulfanilamide) to correct for detector baseline shifts.
Part 5: Troubleshooting & Self-Validation
Use the decision tree below to diagnose results that fall outside the
Figure 2: Diagnostic logic for out-of-spec CHNS results.
Common Failure Modes
-
Low Carbon / Low Sulfur: Indicates "coking." The sample carbonized but didn't burn. Fix: Increase Oxygen injection time and ensure
is used. -
High Nitrogen: Indicates the Copper reduction tube is exhausted (oxidized). Nitrogen oxides (
) are passing through to the detector. Fix: Replace the reduction tube. -
Baseline Drift: Water trap is saturated. Thiazoles are often hygroscopic; ensure samples are dried in a vacuum oven at
overnight before weighing.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: A Guide. Retrieved from [Link]
Sources
- 1. Sulfanilamide - Traceable Reference Standard for Residue Analysis (CAS 63-74-1) [witega.de]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. rsc.org [rsc.org]
- 4. measurlabs.com [measurlabs.com]
- 5. Sulphanilamide OAS See Certificate 475375 Expiry 28-Sep-30 10g - Elemental Microanalysis [elementalmicroanalysis.com]
- 6. Sulphanilamide OAS See Certificate 475375 Expiry 28 sep 30 1g - Elemental Microanalysis [elementalmicroanalysis.com]
Safety Operating Guide
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione: Advanced Disposal & Handling Protocol
The following guide details the technical disposal protocols for 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione , a specialized heterocyclic building block often used in the synthesis of complex pharmaceutical intermediates.
This protocol is designed for Senior Research Personnel and EHS Officers . It moves beyond generic safety advice, applying functional group analysis to determine the specific physicochemical risks associated with this compound's waste stream.
Technical Hazard Characterization
Before disposal, one must understand the molecule's reactivity profile. This compound is not merely "organic waste"; it contains three distinct reactive moieties that dictate its stability in a waste container.
-
1,3-Dicarbonyl (Beta-Diketone) Moiety:
-
Risk: This group is an active chelator. In the presence of metal ions (often found in mixed waste streams), it can form stable metal complexes. More critically, beta-diketones can undergo enolization, increasing solubility in organic solvents but potentially reacting vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
-
-
Dimethyl Acetal Group:
-
Risk: Acetals are acid-labile. Exposure to acidic waste streams (pH < 4) will catalyze hydrolysis, releasing Methanol (flammable/toxic) and the corresponding aldehyde/ketone. This reaction is exothermic and can pressurize sealed waste containers.
-
-
Thiazole Ring:
-
Risk: Nitrogen/Sulfur-containing heterocycle.[1] Incineration requires high-temperature thermal oxidation to prevent the release of NOx and SOx gases. It implies the waste must be flagged for "High BTU / Incineration" rather than fuel blending.
-
Pre-Disposal Stabilization
Do not simply dump this chemical into a general solvent drum. Follow this stabilization logic to prevent "drum reactions."
Table 1: Physicochemical Stability & Pre-Treatment
| Parameter | Specification | Operational Action |
| Physical State | Solid (typically) or Viscous Oil | Dissolve in a compatible solvent before disposal to prevent "hot spots" in the drum. |
| Acidity Tolerance | Low (Acetal hydrolysis risk) | CRITICAL: Ensure waste stream is Neutral (pH 6-8). Do NOT mix with acidic aqueous waste. |
| Oxidation Potential | Moderate | Segregate from Nitric Acid, Perchloric Acid, and concentrated Peroxides. |
| Solvent Compatibility | Dichloromethane, Ethyl Acetate, DMSO | Dilute to <10% concentration in non-halogenated or halogenated organic solvent streams. |
Step-by-Step Disposal Workflow
Phase A: Quenching & Solubilization (Benchtop)
If you have pure material or concentrated reaction mixtures:
-
Dilution: Dissolve the solid/oil in a minimal amount of Acetone or Ethyl Acetate.
-
Neutralization Check: If the material was used in an acidic reaction, add a small amount of aqueous Sodium Bicarbonate (5%) to the solution to neutralize trace acids. Wait for gas evolution to cease.
-
Why? This prevents the acetal from hydrolyzing and generating heat/methanol inside the waste container.
-
-
Phase Separation: If an aqueous layer forms, separate it. The organic layer containing the Thiazole derivative goes to Organic Waste .
Phase B: Waste Stream Segregation
Select the correct waste stream based on the solvent used.
-
Scenario 1: Non-Halogenated Solvent (Acetone, MeOH, EtOH)
-
Classification: Flammable Organic Waste (High BTU).
-
Bin Label: "Non-Halogenated Organics - Contains Thiazoles."
-
-
Scenario 2: Halogenated Solvent (DCM, Chloroform)
-
Classification: Halogenated Organic Waste.
-
Bin Label: "Halogenated Organics - Toxic."
-
Phase C: Labeling & Handover
Your waste tag must explicitly list:
-
Full Chemical Name: this compound.
-
Constituents: Thiazole, Methanol (potential hydrolysis product).
-
Hazards: Flammable, Irritant, Potential Sensitizer.[1]
Operational Logic Flowchart
The following diagram illustrates the decision matrix for disposing of this compound safely, preventing incompatibility issues.
Figure 1: Decision tree for the safe segregation and treatment of acetal-protected beta-dione waste.
Emergency Procedures (Spill & Exposure)
Table 2: Immediate Response Protocols
| Incident Type | Immediate Action | Secondary Action |
| Minor Spill (<100 mL) | Absorb with Vermiculite or Sand . Do NOT use paper towels (flammability risk). | Wipe area with soap and water.[2][3][4][5][6][7][8] Place debris in a sealed bag labeled "Hazardous Debris." |
| Skin Contact | Wash with soap and water for 15 minutes.[3] | Monitor for sensitization (redness/itching) due to the thiazole moiety. |
| Eye Contact | Flush with water for 15 minutes.[7][9][10] | Seek medical attention immediately (beta-diones are irritants).[1][2][3] |
| Container Bulging | EVACUATE AREA. Do not open. | Contact EHS. Bulging indicates acetal hydrolysis is generating methanol vapor/pressure. |
References
-
National Institutes of Health (NIH) - PubChem. Thiazole Safety and Hazards. Source for general thiazole toxicity and flammability data. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Authoritative source for chemical waste segregation logic. [Link]
Sources
- 1. rbnainfo.com [rbnainfo.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
